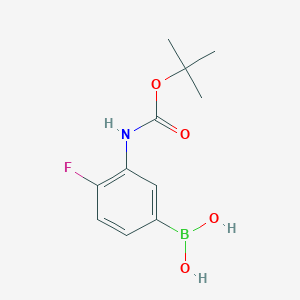
(3-((Tert-butoxycarbonyl)amino)-4-fluorphenyl)boronsäure
Übersicht
Beschreibung
(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine and a fluorine atom
Wissenschaftliche Forschungsanwendungen
(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid has several applications in scientific research:
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with diols . This interaction can lead to changes in the activity of the target molecule, potentially altering its function.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a powerful tool in organic synthesis . This suggests that the compound could potentially affect pathways involving the synthesis of complex organic molecules.
Pharmacokinetics
The compound is soluble in methanol , which could potentially influence its absorption and distribution in the body
Result of Action
Given the compound’s potential involvement in suzuki-miyaura cross-coupling reactions , it could potentially play a role in the synthesis of complex organic molecules, which could have various downstream effects at the molecular and cellular level.
Action Environment
The compound is recommended to be stored at room temperature, in a cool and dark place , suggesting that light and temperature could potentially affect its stability.
Biochemische Analyse
Biochemical Properties
(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the fluorine atom enhances the compound’s binding affinity and specificity towards certain biomolecules .
Cellular Effects
The effects of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. Moreover, the presence of the Boc protecting group can enhance the compound’s stability and cellular uptake .
Molecular Mechanism
At the molecular level, (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. The fluorine atom can enhance the compound’s binding affinity and specificity, while the Boc group can protect the amino group from unwanted reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity. At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The boronic acid group can undergo oxidation and reduction reactions, while the Boc group can be cleaved by esterases. These metabolic transformations can affect the compound’s activity and stability. Additionally, the compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation can be influenced by its physicochemical properties, such as lipophilicity and molecular size. The Boc group can enhance the compound’s cellular uptake by increasing its lipophilicity .
Subcellular Localization
The subcellular localization of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus and interact with transcription factors, leading to changes in gene expression. The Boc group can also influence the compound’s localization by protecting the amino group from unwanted interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid typically involves the following steps:
Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide, sodium perborate.
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Free Amines: Formed via deprotection of the Boc group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the Boc-protected amine and fluorine substituent.
4-Fluorophenylboronic Acid: Lacks the Boc-protected amine.
(3-Aminophenyl)boronic Acid: Lacks the Boc protection and fluorine substituent.
Uniqueness
(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is unique due to the combination of the Boc-protected amine and fluorine substituent, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
[4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCCJWGXGNNJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


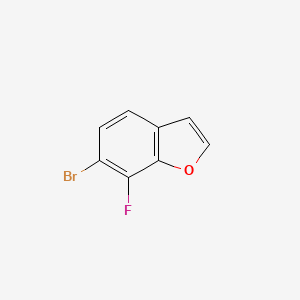
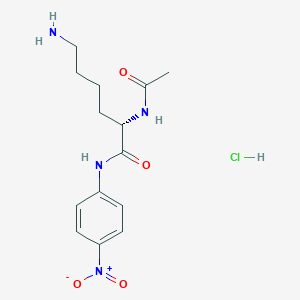
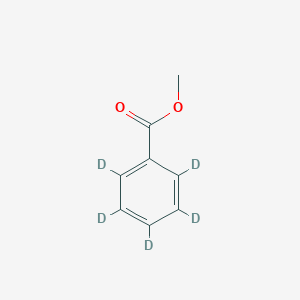
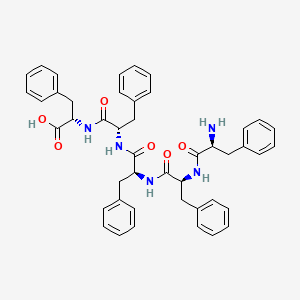
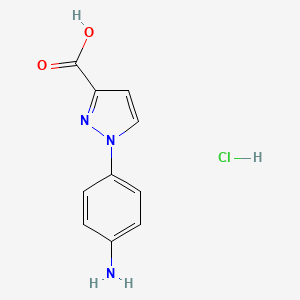
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)
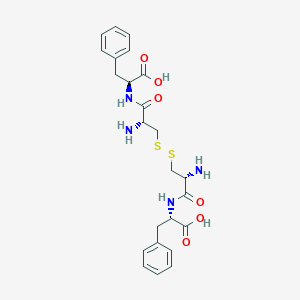
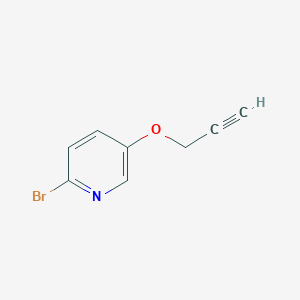
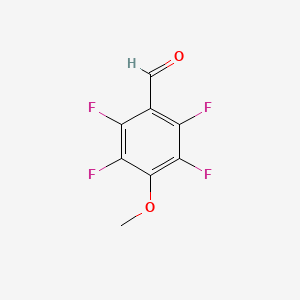
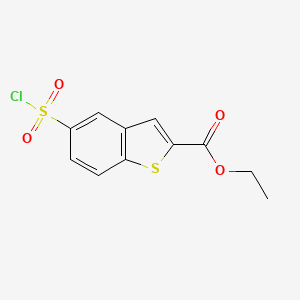
![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)

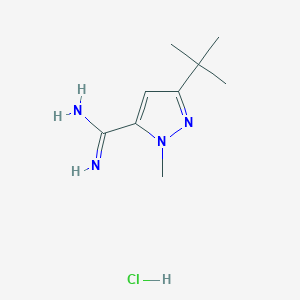
![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)
